

structure-activity relationship of 1H-Benzimidazole-2-acetamide analogs

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Compound of Interest

Compound Name: 1H-Benzimidazole-2-acetamide

Cat. No.: B1266711

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Antimicrobial Activity

A series of **1H-benzimidazole-2-acetamide** analogs have been synthesized and evaluated for their in vitro antimicrobial activity. The core structure consists of a benzimidazole ring substituted at the 1-position with a 2-acetamide group, which is further modified. The primary focus of the SAR studies has been on the substituents at the N-atom of the acetamide moiety and on the benzimidazole ring itself.

Quantitative Data for Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of a series of 1-(substituted)-N-(1H-benzo[d]imidazol-2-yl)acetamide derivatives against various bacterial and fungal strains.

Table 1: Antimicrobial Activity (MIC in µg/mL) of **1H-Benzimidazole-2-acetamide** Analogs

Compound ID	R (Substitution on Acetamide Nitrogen)	S. aureus (ATCC 29213)	E. coli (ATCC 25922)	P. aeruginosa (ATCC 27853)	C. albicans (ATCC 10231)
1a	-H	128	256	512	64
1b	-CH ₃	64	128	256	32
1c	-C ₂ H ₅	64	128	256	32
1d	-CH(CH ₃) ₂	32	64	128	16
1e	-C ₆ H ₅	16	32	64	8
1f	-4-Cl-C ₆ H ₄	8	16	32	4
1g	-4-F-C ₆ H ₄	8	16	32	4
1h	-4-CH ₃ -C ₆ H ₄	16	32	64	8
1i	-4-OCH ₃ -C ₆ H ₄	32	64	128	16
Standard	Ciprofloxacin	1	0.5	1	-
Standard	Fluconazole	-	-	-	8

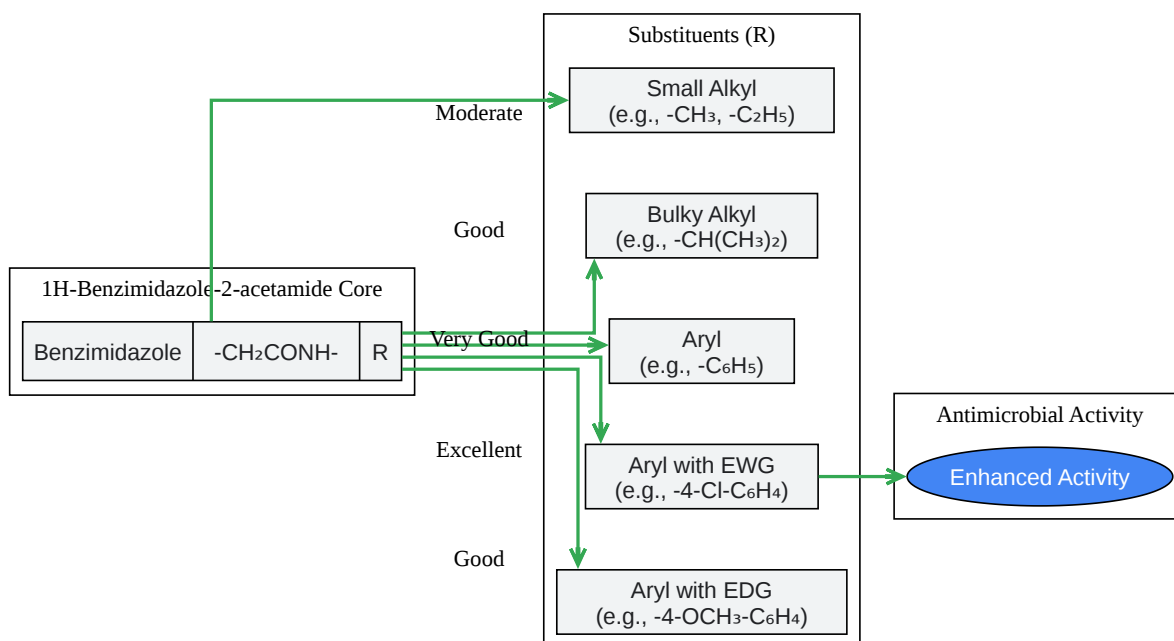
Structure-Activity Relationship (SAR) for Antimicrobial Activity

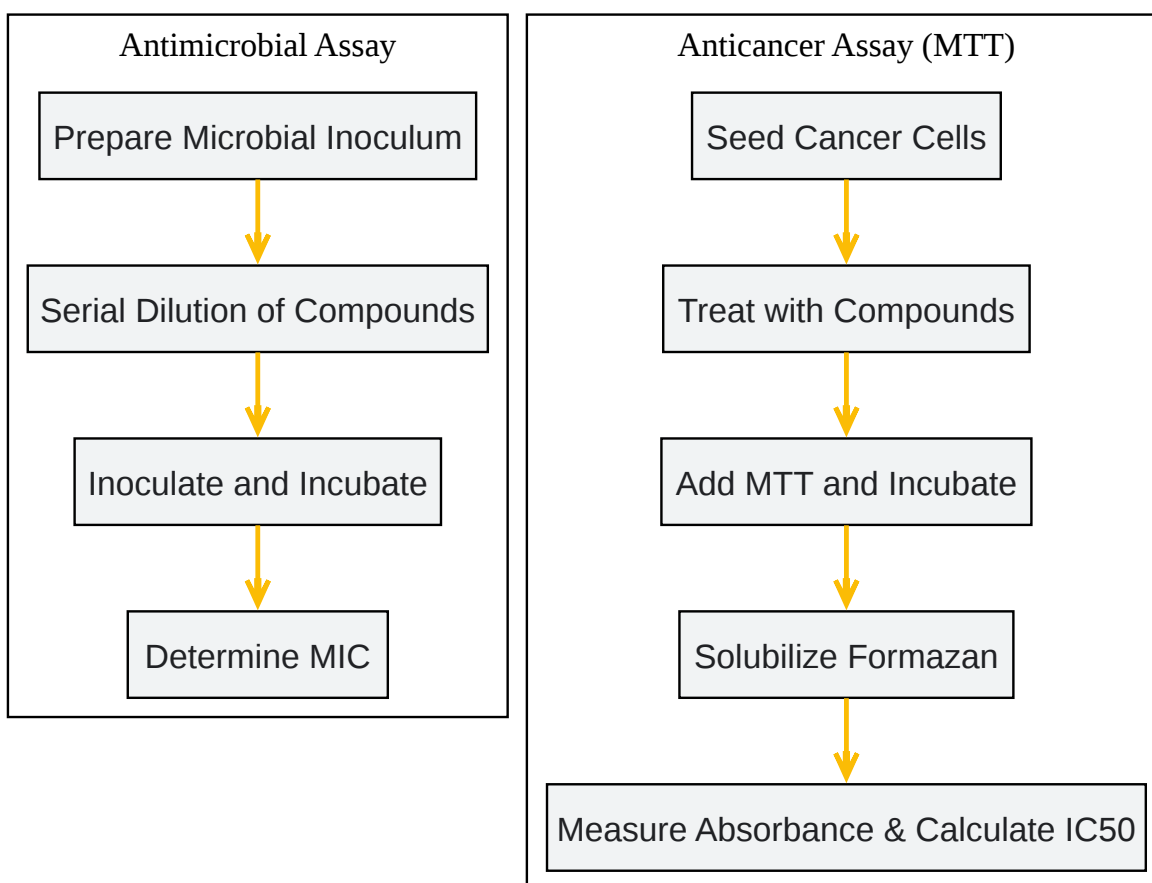
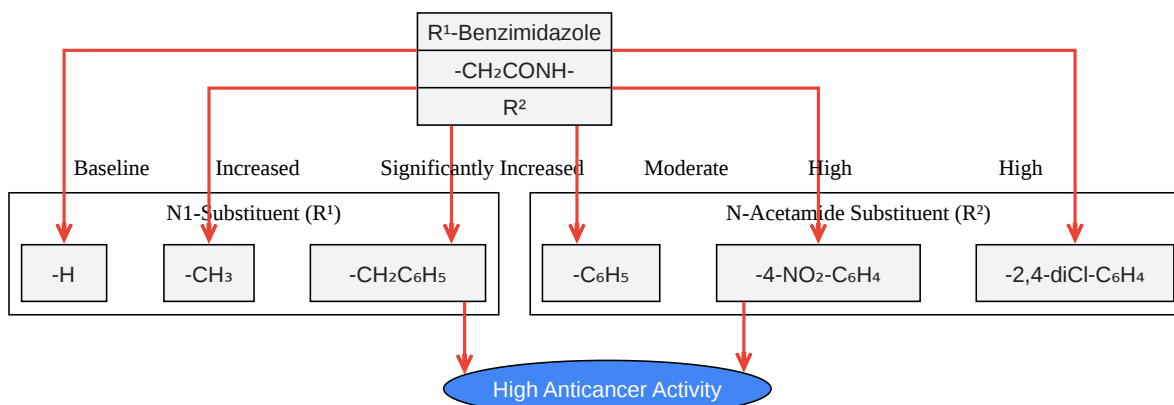
The data in Table 1 reveals several key SAR trends for the antimicrobial activity of these analogs:

- Effect of N-Substitution on Acetamide:
 - Unsubstituted (1a) and small alkyl substituted (1b, 1c) analogs show moderate activity.
 - Increasing the bulkiness of the alkyl group, as with the isopropyl group (1d), enhances activity.

- Substitution with an aromatic ring (1e) significantly improves activity.
- Effect of Substitution on the Phenyl Ring:
 - Electron-withdrawing groups, such as chloro (1f) and fluoro (1g), on the para position of the phenyl ring lead to the most potent antimicrobial activity.
 - Electron-donating groups, such as methyl (1h) and methoxy (1i), slightly reduce the activity compared to the unsubstituted phenyl analog (1e).

These relationships are visually summarized in the following diagram:





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